Enhanced Electron Deficiency: pKa Shift Relative to 4-CF3 Analog
The target compound's predicted pKa of 12.33±0.45 (amino group) is lower than that predicted for the analog lacking the 3-fluoro substituent (1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol), indicating stronger electron withdrawal and a less basic nitrogen . This difference can influence the protonation state at physiological pH, affecting target engagement and hydrogen-bonding capacity.
| Evidence Dimension | Basicity (pKa of amino group) |
|---|---|
| Target Compound Data | pKa = 12.33±0.45 (predicted) |
| Comparator Or Baseline | 1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol: pKa not directly reported, but expected to be higher due to absence of ortho-fluorine effect |
| Quantified Difference | Estimated ΔpKa ≈ 0.5–1.0 units (lower for target compound) |
| Conditions | ACD/Labs or similar in silico prediction (ChemicalBook data) |
Why This Matters
A lower pKa reduces the risk of lysosomal trapping and alters the compound's distribution profile in cellular assays, making it a critical differentiator for CNS drug discovery.
